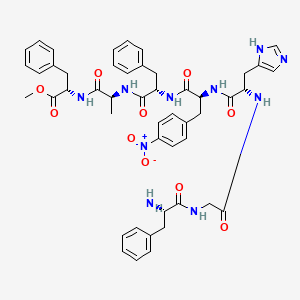
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe
Overview
Description
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is a synthetic polypeptide composed of phenylalanine, glycine, histidine, para-nitrophenylalanine, phenylalanine, alanine, and phenylalanine residues. This compound is commonly used as a biochemical reaction reagent and can be hydrolyzed by enzymes such as pepsin and rennin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by enzymes like pepsin and rennin, yielding smaller peptide fragments.
Oxidation and Reduction: The nitro group on para-nitrophenylalanine can undergo redox reactions.
Substitution: The aromatic rings in the peptide can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Pepsin or rennin in an acidic buffer (pH 2-4).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Smaller peptide fragments.
Oxidation: Nitro group conversion to nitroso or amino groups.
Reduction: Conversion of nitro group to amino group.
Scientific Research Applications
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is widely used in scientific research:
Chemistry: As a substrate in enzyme assays to study proteolytic activity.
Biology: To investigate enzyme kinetics and specificity.
Industry: Used in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe involves its hydrolysis by enzymes like pepsin and rennin. These enzymes cleave the peptide bonds at specific sites, resulting in smaller peptide fragments. The molecular targets are the peptide bonds adjacent to aromatic and hydrophobic amino acids .
Comparison with Similar Compounds
Similar Compounds
H-Phe-Gly-His-Phe-Phe-Ala-Phe-OMe: Lacks the para-nitro group, making it less reactive in redox reactions.
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OH: The carboxyl group is not methylated, affecting its solubility and reactivity.
Uniqueness
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is unique due to the presence of the para-nitro group, which allows for additional chemical modifications and reactions. This makes it a versatile reagent in biochemical assays and research .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPHHBMTKEMRD-IDNKWEKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658528 | |
| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50572-79-7 | |
| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















